Ethyl beta-D-thioglucoside

Descripción general

Descripción

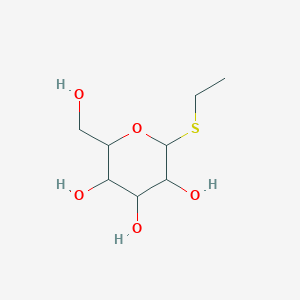

Ethyl beta-D-thioglucoside is a thioglycoside compound with the molecular formula C8H16O5S. It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by an ethylthio group. This compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various biochemical and synthetic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl beta-D-thioglucoside typically involves the reaction of glucose pentaacetate with ethanethiol in the presence of a catalytic amount of triflic acid. The reaction is carried out in dichloromethane at low temperatures (0°C) to ensure high yields and selectivity . The general reaction scheme is as follows:

Glucose pentaacetate+EthanethiolTriflic acidEthyl beta-D-thioglucoside+By-products

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, reactant concentrations, and reaction time to maximize the production of the desired thioglycoside .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl beta-D-thioglucoside undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioglycoside to its corresponding alcohol.

Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted thioglycosides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Substrate for Glycosidases

Ethyl beta-D-thioglucoside serves as an effective substrate for glycosidases, particularly β-glucosidases. Research indicates that thioglycosides are generally resistant to hydrolysis, making them valuable in studying enzyme kinetics and mechanisms. For instance, studies have shown that certain thioglycosides exhibit high reactivity with β-glucosidases from various sources, including Aspergillus niger and sweet almond, demonstrating their utility in enzymatic assays and substrate specificity investigations .

1.2 Inhibition of Glycosidases

ETG and its derivatives have been evaluated for their inhibitory effects on glycosidases, which are crucial in various biological processes. Significant inhibition has been observed against fungal glycosidases from Aspergillus oryzae and Penicillium canescens. This property suggests potential applications in developing antifungal agents or as tools for studying glycosidase mechanisms .

Synthesis and Chemical Applications

2.1 Synthesis of Thioglycosides

The synthesis of this compound is often achieved through various methods involving glycals and thioacids. Recent advancements have focused on greener synthesis techniques that avoid traditional odorous reagents, leading to more efficient production methods . The compound serves as a precursor for synthesizing other thioglycosides, which are essential building blocks in carbohydrate chemistry.

2.2 Glycosylation Reactions

ETG has been utilized in glycosylation reactions to form complex carbohydrates. Its ability to act as a glycosyl donor allows for the formation of branched oligosaccharides and other carbohydrate structures essential in biochemistry and pharmaceuticals .

Therapeutic Applications

3.1 Drug Delivery Systems

Research has indicated that this compound can enhance the solubility and bioavailability of certain drugs when used in drug delivery systems like transfersomes. These carriers can facilitate the transport of hydrophilic and lipophilic drugs across biological membranes, thus improving therapeutic efficacy .

3.2 Potential Antidiabetic Applications

Due to its properties as a glycosidase inhibitor, ETG may have potential applications in managing diabetes by modulating carbohydrate metabolism. The ability to inhibit specific enzymes could help regulate blood sugar levels, making it a candidate for further investigation in diabetes therapies .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of ethyl beta-D-thioglucoside involves its interaction with specific molecular targets, primarily enzymes involved in glycosylation. The ethylthio group provides resistance to enzymatic hydrolysis, allowing the compound to act as an inhibitor or substrate mimic in biochemical assays. The pathways involved include the inhibition of glycosidases and the modulation of glycosyltransferase activities .

Comparación Con Compuestos Similares

- Methyl beta-D-thioglucoside

- Phenyl beta-D-thioglucoside

- Allyl beta-D-thioglucoside

Comparison: this compound is unique due to its ethylthio group, which provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications compared to its methyl or phenyl counterparts. The ethyl group also imparts better stability and resistance to hydrolysis, enhancing its utility in long-term studies and industrial applications .

Actividad Biológica

Ethyl beta-D-thioglucoside (ETG) is a thio-derivative of glucose that has garnered attention due to its potential biological activities, particularly in the context of plant defense mechanisms and its implications in human health. This article provides a detailed overview of the biological activity associated with ETG, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through various methods, typically involving the reaction of glucose derivatives with thiol compounds. The resulting thiosugar exhibits unique properties due to the presence of a sulfur atom in its structure, which influences its reactivity and biological interactions.

2.1 Enzymatic Hydrolysis

Upon enzymatic hydrolysis, ETG can yield isothiocyanates (ITCs), which are known for their bioactive properties. The hydrolysis process involves the cleavage of the thioglucoside bond, leading to the formation of β-D-glucose and unstable thiohydroximate intermediates. These intermediates can further decompose into ITCs, which exhibit significant biological effects, including:

- Antioxidant Activity : ITCs can modulate oxidative stress by enhancing the activity of antioxidant enzymes.

- Anticancer Properties : They inhibit carcinogenesis by affecting cell cycle regulation and inducing apoptosis in cancer cells .

2.2 Interaction with Cellular Pathways

ETG and its hydrolysis products interact with several cellular pathways:

- Nrf2 Activation : ITCs derived from ETG can activate the Nrf2 pathway, leading to increased expression of phase II detoxifying enzymes. This mechanism plays a crucial role in cellular defense against oxidative damage and carcinogens .

- Inhibition of Glycosidases : Research indicates that thio-β-D-glucosides can inhibit fungal glycosidases, suggesting potential applications in antifungal therapies .

3.1 Antifungal Activity

ETG has shown promising antifungal properties through its ability to inhibit specific fungal glycosidases. Studies have demonstrated that ETG exhibits selective inhibition against various fungi, which could be beneficial for developing antifungal agents .

3.2 Antioxidant Effects

The antioxidant capacity of ETG is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant systems. This property is vital for protecting cells from oxidative stress-related damage .

4.1 Study on Antifungal Efficacy

A study evaluated the antifungal activity of ETG against Aspergillus species, revealing significant inhibition of fungal growth at specific concentrations. The results indicated that ETG could potentially serve as a natural antifungal agent in food preservation and therapeutic applications.

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 1 | 12 |

| 5 | 25 |

| 10 | 35 |

4.2 Cancer Cell Line Studies

In vitro studies on cancer cell lines showed that ETG-derived ITCs significantly reduced cell viability by inducing apoptosis through caspase activation pathways. This suggests a potential role for ETG in cancer therapy.

5. Conclusion

This compound exhibits diverse biological activities primarily through its hydrolysis products, particularly isothiocyanates. Its mechanisms include antioxidant effects, anticancer properties, and antifungal activity, making it a compound of interest for further research in pharmacology and therapeutic applications.

Propiedades

IUPAC Name |

2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAHFVCHPSPXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322045 | |

| Record name | Ethyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-36-1 | |

| Record name | Glucopyranoside, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.